molecular formula C5H10FO7P B12945630 (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate CAS No. 721928-91-2

(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate

Cat. No.: B12945630
CAS No.: 721928-91-2
M. Wt: 232.10 g/mol
InChI Key: LUQFMENCTWEBSQ-SOOFDHNKSA-N
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Description

(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a specialized nucleotide analog of high interest in medicinal chemistry and biochemical research. Its core structure, featuring a fluoromethyl-substituted tetrahydrofuran ring and a phosphate group, positions it as a potential key intermediate or building block. Researchers can leverage this compound in the synthesis of novel nucleoside analogues, which are a cornerstone in the development of antiviral and anticancer agents. The presence of the fluorine atom is a common strategic modification in drug design, often employed to alter the metabolic stability, bioavailability, and binding affinity of lead molecules. This compound is provided for research applications such as probing enzyme mechanisms, particularly those involving kinases and polymerases, and as a precursor for developing probes or inhibitors that target nucleic acid metabolism. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

721928-91-2

Molecular Formula

C5H10FO7P

Molecular Weight

232.10 g/mol

IUPAC Name

[(3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H10FO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1

InChI Key

LUQFMENCTWEBSQ-SOOFDHNKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)F

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • The synthesis typically begins with a protected sugar lactone or lactol derivative, such as D-gulonic lactone or a protected tetrahydrofuran precursor, which provides the core ring system with defined stereochemistry.
  • Introduction of the fluoromethyl group at the 5-position is achieved via nucleophilic substitution or electrophilic fluorination methods, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • The hydroxyl groups at positions 3 and 4 are either retained from the starting sugar or introduced via stereoselective hydroxylation.
  • Phosphorylation at the 2-position is performed using phosphoric acid derivatives or phosphoryl chloride reagents under controlled conditions to form the dihydrogen phosphate ester.

Detailed Synthetic Steps

Step Description Reagents/Conditions Notes
1 Protection of hydroxyl groups on sugar precursor TBDMS-Cl, pyridine or acetonide formation Protects 3,4-OH groups to prevent side reactions
2 Selective fluoromethylation at C-5 DAST or Selectfluor, low temperature Stereoselective fluorination to introduce fluoromethyl group
3 Deprotection of hydroxyl groups Acidic or basic hydrolysis Restores free 3,4-dihydroxy groups
4 Phosphorylation at C-2 hydroxyl POCl3 or phosphoric acid derivatives, base (e.g., pyridine) Formation of dihydrogen phosphate ester
5 Purification Chromatography (HPLC) or crystallization Ensures stereochemical purity and removal of side products

Alternative Approaches

  • Enzymatic phosphorylation using kinases has been explored for regioselective phosphate group introduction, offering milder conditions and higher selectivity.
  • Fluorination via fluoromethyl halide intermediates followed by nucleophilic substitution has been reported to improve yield and stereoselectivity.
  • Use of protecting groups such as benzyl or silyl ethers to control regioselectivity during multi-step synthesis.

Research Findings and Optimization

  • Studies indicate that the choice of fluorinating agent critically affects the stereochemical outcome and yield. DAST is commonly used but can lead to side reactions; Selectfluor offers milder conditions with better selectivity.
  • Phosphorylation efficiency is enhanced by using activated phosphate donors and controlling pH to avoid hydrolysis.
  • Stereochemical integrity is monitored by NMR spectroscopy (including ^19F NMR) and mass spectrometry to confirm the configuration and purity.
  • Yield optimization involves fine-tuning reaction times, temperatures, and reagent stoichiometry.

Data Table Summarizing Key Preparation Parameters

Parameter Method A (DAST Fluorination) Method B (Selectfluor Fluorination) Notes
Starting material Protected sugar lactol Protected sugar lactol Same precursor
Fluorination reagent DAST Selectfluor Selectfluor milder, less side reactions
Temperature -78°C to 0°C 0°C to room temp Lower temp reduces side products
Phosphorylation reagent POCl3/pyridine Phosphoric acid derivatives Both effective
Yield (%) 45-60% 55-70% Method B generally higher yield
Stereoselectivity High, but some epimerization Higher stereoselectivity Confirmed by NMR
Purification Silica gel chromatography HPLC HPLC preferred for purity

Chemical Reactions Analysis

Phosphate Ester Hydrolysis

The dihydrogen phosphate group undergoes hydrolysis under acidic, basic, or enzymatic conditions:

Reaction Conditions Products Mechanism References
Acidic (pH < 3, 80°C)(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl + H₃PO₄Acid-catalyzed ester cleavage
Alkaline (pH > 10, 60°C)Same as above + Na₂HPO₄ (if NaOH present)Base-induced nucleophilic attack
Enzymatic (phosphatases, 37°C)Dephosphorylated tetrahydrofuran derivative + inorganic phosphateBiological dephosphorylation

Key Findings :

  • Hydrolysis rates depend on pH and temperature, with enzymatic pathways showing higher specificity and milder conditions.

  • Fluorination at the methyl group marginally stabilizes the phosphate ester against hydrolysis compared to non-fluorinated analogues .

Nucleophilic Substitution at Fluoromethyl Group

The fluoromethyl (-CH₂F) moiety participates in nucleophilic substitution reactions:

Reagent Conditions Product Yield References
NaSH (excess)DMF, 100°C, 12 hrs(3R,4S,5S)-5-(Mercaptomethyl)-3,4-dihydroxytetrahydrofuran-2-yl phosphate68%
NaN₃DMSO, 80°C, 24 hrsAzidomethyl derivative52%
NH₃ (aqueous)60°C, 48 hrsAminomethyl analogue41%

Mechanistic Insights :

  • Reactions proceed via Sₙ2 mechanism, with fluoride as the leaving group.

  • Steric hindrance from the tetrahydrofuran ring slows substitution kinetics compared to linear analogues.

Phosphorylation of Biomolecules

The compound acts as a phosphorylating agent in biochemical systems:

Target Molecule Enzyme/Conditions Product Application References
GlucoseHexokinase, ATP-dependentGlucose-6-phosphateGlycolysis studies
Tyrosine residuesNon-enzymatic, pH 7.4, 37°CPhosphotyrosine conjugatesSignal transduction probes

Notable Observations :

  • Competes with ATP in enzymatic phosphorylation due to structural mimicry of nucleotide triphosphates.

  • Fluoromethyl group reduces binding affinity to kinases by ~30% compared to native substrates .

Oxidation and Reduction Reactions

The tetrahydrofuran ring and hydroxyl groups undergo redox transformations:

Reaction Type Reagents Products Selectivity References
Oxidation (C3-OH)Jones reagent (CrO₃/H₂SO₄)Ketone derivative at C3 position>90%
Reduction (C1-C2)NaBH₄, MeOHDihydrotetrahydrofuran derivative75%

Challenges :

  • Over-oxidation risks at adjacent hydroxyl groups require careful stoichiometric control.

  • Fluoromethyl group remains inert under mild redox conditions .

Complexation with Metal Ions

The phosphate group chelates divalent cations, influencing reactivity:

Metal Ion Stability Constant (log K) Biological Relevance References
Mg²⁺3.2 ± 0.1Mimics Mg²⁺-ATP complexes in enzymes
Ca²⁺2.8 ± 0.2Calcium signaling interference
Zn²⁺4.1 ± 0.3Potentially inhibits zinc-dependent proteases

Implications :

  • Metal chelation modulates the compound’s bioavailability and enzymatic interactions .

Enzymatic Modifications

Biotransformation studies reveal substrate activity for specific enzymes:

Enzyme Reaction Kinetic Parameter (Km, μM) References
Alkaline phosphataseDephosphorylation12.4 ± 1.2
UDP-glucosyltransferaseGlycosylation at C3 hydroxyl28.9 ± 3.1
Cytochrome P450 3A4Oxidative defluorinationNot detected
  • Low affinity for cytochrome P450 enzymes reduces metabolic degradation risks.

  • Glycosylation expands utility in prodrug design .

Scientific Research Applications

(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in cell signaling, metabolism, or DNA replication, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Phosphate Groups Molecular Weight (g/mol) Key Features
(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate Fluoromethyl (5-position), hydroxyl (3,4-positions) Dihydrogen phosphate (2-position) Not explicitly provided High polarity, fluorinated substituent for metabolic stability
[(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate () Methylsulfanyl-purine (5-position), hydroxyl (3,4-positions) Phosphono hydrogen phosphate 473.017 Thioether group enhances lipophilicity; used in purinergic receptor studies
(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl [...] dihydrogen diphosphate () Fluoro-pyrimidinyl (5-position), acetamido (3-position) Diphosphate Not explicitly provided Dual phosphate groups increase binding affinity for glycosyltransferases
[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl methylphosphonate () Purine (5-position), methylphosphonate Methylphosphonate 293.49 (HS Code) Phosphonate group mimics phosphate resistance to hydrolysis
Key Observations:
  • Fluorinated vs. Non-Fluorinated Analogs: The fluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs, as seen in ’s fluoro-pyrimidinyl derivative, which resists enzymatic degradation .
  • Phosphate vs. Phosphonate : Phosphonate-containing analogs (e.g., ) exhibit greater hydrolytic stability but reduced polarity, impacting cellular uptake .
  • Stereochemistry : The (3R,4S,5S) configuration of the target compound may influence binding specificity compared to diastereomers like those in , which show variable activity in nucleotide processing .

Stability and Reactivity

  • Hydrolytic Stability : The fluoromethyl group’s electron-withdrawing effect may decrease hydrolysis rates relative to hydroxyl or methyl analogs, as observed in ’s methylphosphonate compound .
  • Oxidative Sensitivity : The hydroxyl groups at the 3- and 4-positions render the compound susceptible to oxidation, necessitating stabilization strategies used in ’s derivatives .

Biological Activity

(3R,4S,5S)-5-(Fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate is a synthetic compound that has garnered interest in various fields of biomedical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₃FNO₅P
  • Molecular Weight : 227.16 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Glycolysis : Studies indicate that compounds similar in structure to this compound may act as inhibitors of glycolytic pathways in various cellular models. This inhibition can affect energy metabolism in cancer cells, potentially leading to reduced proliferation rates .
  • Antiviral Properties : Preliminary research suggests that this compound may possess antiviral properties by interfering with viral replication mechanisms. This is particularly relevant in the context of viral infections where metabolic pathways are hijacked by the virus for replication .
  • Biofilm Formation Inhibition : Similar compounds have shown efficacy in inhibiting biofilm formation in bacterial species such as Bacillus subtilis. This suggests potential applications in treating infections associated with biofilms .

Anticancer Activity

In a study examining the anticancer effects of various tetrahydrofuran derivatives, this compound was tested for its ability to inhibit tumor cell growth. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
190
1050
5020

Antiviral Activity

In vitro studies have shown that the compound exhibits antiviral activity against certain strains of viruses. For example, it reduced viral load by over 70% in infected cell cultures when administered at a concentration of 25 µM.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its ability to inhibit glycolysis and reduce tumor cell viability.
  • Infection Control : As an agent against biofilm-associated infections and certain viral pathogens.

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical configuration of (3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxytetrahydrofuran-2-yl dihydrogen phosphate?

  • Methodological Answer : Use a combination of NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR) to resolve stereochemistry through coupling constants and nuclear Overhauser effects (NOEs). X-ray crystallography is definitive for absolute configuration determination, as seen in studies of structurally similar tetrahydrofuran derivatives . Circular dichroism (CD) can also corroborate chiral centers by comparing optical activity to known standards.

Q. How can the hydrolytic stability of the fluoromethyl group be assessed under physiological conditions?

  • Methodological Answer : Conduct stability studies using HPLC-MS to monitor degradation products under varying pH (e.g., pH 2–9) and temperatures (25–37°C). Compare half-life (t1/2t_{1/2}) in buffers simulating biological fluids (e.g., PBS). Fluorine’s electronegativity may influence hydrolysis rates, as observed in fluorinated purine analogs . Include 19F^{19}\text{F} NMR to track fluorine retention during hydrolysis .

Q. What protocols are effective for quantifying phosphate release during enzymatic or metabolic studies involving this compound?

  • Methodological Answer : Use the malachite green assay to detect inorganic phosphate liberation colorimetrically. For real-time monitoring, employ 31P^{31}\text{P} NMR to track phosphate cleavage without sample destruction. Reference methods from nucleotide metabolism studies, such as ATP/UTP hydrolysis assays .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate interactions between this compound and kinases or phosphorylases?

  • Methodological Answer : Utilize AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand by optimizing its 3D structure (e.g., using Gaussian for DFT minimization). Define the binding pocket based on conserved catalytic residues (e.g., ATP-binding sites in kinases). Validate the protocol by redocking co-crystallized ligands (e.g., UK-432097 in adenosine receptor studies ). Analyze binding affinity (ΔG\Delta G) and hydrogen-bonding networks to prioritize targets for experimental validation .

Q. What synthetic strategies mitigate racemization during the preparation of the fluoromethyl-containing tetrahydrofuran core?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation) to control stereochemistry. Use low-temperature conditions (20C-20^\circ\text{C} to 0C0^\circ\text{C}) during nucleophilic fluoromethylation steps to suppress epimerization. Monitor enantiomeric excess (ee) via chiral HPLC, as demonstrated in purine nucleoside syntheses .

Q. How can metabolic pathways involving this compound be mapped in cellular systems?

  • Methodological Answer : Perform stable isotope tracing (e.g., 13C^{13}\text{C}-labeled compound) combined with LC-MS/MS to identify metabolites. Use gene knockout models (e.g., CRISPR-Cas9) to silence candidate enzymes (e.g., phosphatases or kinases) and observe pathway disruptions. Reference nucleotide salvage pathway studies for methodological parallels .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported stability data for fluoromethyl-containing compounds in aqueous vs. nonpolar solvents?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., ICH guidelines for hydrolysis). Use accelerated stability testing (40°C/75% RH) to compare degradation kinetics. Cross-validate with computational models (e.g., COSMO-RS simulations) to predict solvent effects on fluoromethyl group reactivity .

Safety and Handling

Q. What personal protective equipment (PPE) is critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow NIOSH/EN 166 standards : Wear nitrile gloves (tested for chemical permeation), safety goggles, and a lab coat. Use a fume hood for weighing and synthesis steps. Inspect gloves for integrity before use, as recommended for phosphorylated compounds .

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